molecular formula C21H18FN3S B2932555 2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207015-05-1

2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No. B2932555
CAS RN: 1207015-05-1
M. Wt: 363.45
InChI Key: OCJOKIGUDZPNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs. It is a pyrazolopyrazine derivative that has shown promising results in various studies.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity: Compounds structurally related to pyrazolo[1,5-a]pyrazine have been synthesized and evaluated for their anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4-one have shown significant antitumor activity against human breast adenocarcinoma cell lines, suggesting potential applications in developing new anticancer agents (Abdellatif et al., 2014).
  • Antimicrobial Activity: Research on chalcones, pyrazolines, and pyrimidinethiones derivatives has highlighted their potential as antibacterial agents, indicating the versatility of pyrazole-based compounds in addressing bacterial infections (Solankee & Patel, 2004).
  • Anti-inflammatory and Analgesic Activities: Studies have also shown that pyrazole derivatives exhibit anti-inflammatory and analgesic properties, suggesting their usefulness in developing new treatments for inflammation and pain management (Khalifa & Abdelbaky, 2008).

properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3S/c1-14-6-7-18(15(2)10-14)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-17(22)11-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJOKIGUDZPNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

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